2-Cyclopropoxy-6-isopropylaniline
Description
2-Cyclopropoxy-6-isopropylaniline is an aniline derivative featuring a cyclopropoxy group (–O–C3H5) at the 2-position and an isopropyl group (–CH(CH3)2) at the 6-position of the benzene ring. This compound combines the aromatic amine functionality with sterically demanding and electronically distinct substituents. The cyclopropoxy group introduces a strained three-membered ring, which may influence reactivity and stability, while the isopropyl group contributes steric bulk. Such structural attributes make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
LQWJUEZCWPPZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or amines are used under various conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group imparts rigidity to the molecule, which can influence its binding affinity and specificity. The isopropyl group can enhance lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-cyclopropoxy-6-isopropylaniline, the following structurally related aniline derivatives are analyzed:
Table 1: Structural and Molecular Comparison
Key Research Findings and Implications
Substituent Effects on Reactivity :
- The cyclopropoxy group in this compound introduces an ether oxygen, enhancing polarity compared to alkyl-substituted analogs like 2-isopropyl-6-propylaniline . This may improve solubility in polar solvents or alter nucleophilic aromatic substitution kinetics.
- The strained cyclopropane ring could increase susceptibility to ring-opening reactions under acidic or thermal conditions, a behavior observed in cyclopropane-containing analogs .
Similar steric effects are documented in 2-methyl-6-isopropylaniline, where the bulky substituent reduces reactivity at the para position . Cyclopropyl groups (as in 2-cyclopropyl-6-methylaniline ) exhibit unique electronic effects due to their sp²-hybridized carbons, which may differ from the cyclopropoxy group’s electron-withdrawing nature via the oxygen atom.
Thermal and Chemical Stability :
- Ether linkages (e.g., cyclopropoxy) generally confer lower thermal stability compared to alkyl groups. For example, 2-cyclopropyl-6-methylaniline lacks an oxygen atom and is likely more stable at elevated temperatures than the target compound.
- The trifluoromethyl group in analogs like 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline highlights how electron-withdrawing groups can further modulate stability and reactivity.
Synthetic Accessibility :
- Synthesis of this compound would likely require selective etherification strategies, such as Williamson ether synthesis, which are more complex than alkylation routes used for 2-isopropyl-6-propylaniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
